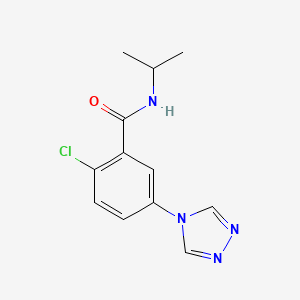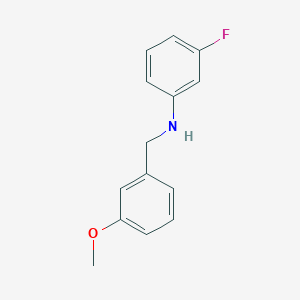![molecular formula C20H22N2O3 B5721687 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique mechanism of action.
科学研究应用
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have a low affinity for the delta-opioid receptor, which is responsible for mediating respiratory depression. This makes 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide a promising candidate for the development of a new class of analgesics that do not cause respiratory depression.
作用机制
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its analgesic effects by binding to the mu-opioid receptor and activating the G-protein signaling pathway. This leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also increases the release of endogenous opioids such as beta-endorphins, which further enhances its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to produce dose-dependent sedation and hypothermia. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide does not cause respiratory depression at analgesic doses, which is a major advantage over traditional opioids. However, at high doses, 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can cause respiratory depression and cardiovascular effects.
实验室实验的优点和局限性
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a highly potent and selective mu-opioid receptor agonist, which makes it a valuable tool for studying the role of the mu-opioid receptor in pain modulation. However, its high potency can also make it difficult to study its effects at lower doses. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively unstable in solution, which can make it challenging to work with in lab experiments.
未来方向
Future research on 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could focus on improving its stability in solution and developing new formulations that allow for controlled release. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be studied in combination with other analgesic agents to determine if it can enhance their analgesic effects. Finally, the potential use of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in the treatment of chronic pain and other conditions could be explored further.
合成方法
The synthesis of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-piperidinylcarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to yield 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. The purity of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be improved by recrystallization from ethanol.
属性
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-7-15(8-12-18)19(23)21-17-9-5-16(6-10-17)20(24)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIWOCWEVLXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
